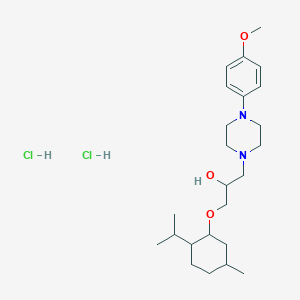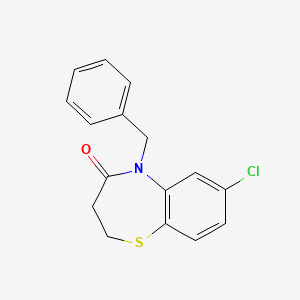
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (BCDBT) is a heterocyclic compound that is widely used in a variety of scientific applications. This compound is known for its unique properties and has been utilized in the synthesis of various drugs, as well as in the study of biological systems. BCDBT has been found to possess a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are well understood.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazepinone structure, particularly with a chlorine substituent, has been associated with potent antimicrobial properties. This compound could be explored for its efficacy against various bacterial strains, especially those that have developed resistance to current antibiotics. The presence of the benzyl group may further influence the lipophilicity and thus the penetration of the compound into bacterial cells .
Anticancer Potential
Compounds with a benzothiazepinone core have shown promise in anticancer research. The electron-withdrawing chloro group may enhance the compound’s ability to interact with cancer cell DNA or proteins, potentially leading to cytotoxic effects. Research could focus on its action against specific cancer cell lines, such as MCF-7 or MDA-MB-231, to assess its viability as a cancer therapeutic agent .
Anti-Inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory activity. The chloro and benzyl groups may contribute to inhibiting inflammatory pathways. Studies could investigate its effect on inflammatory markers and its potential as a treatment for chronic inflammatory diseases .
Antioxidant Effects
The benzothiazepinone ring system, particularly with substituents like chlorine, has been linked to antioxidant properties. This compound could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases .
Analgesic Applications
Given the biological activity of similar heterocyclic compounds, this benzothiazepinone derivative might possess analgesic properties. Research could explore its effectiveness in pain management, potentially leading to the development of new pain relief medications .
Neuroprotective Effects
The compound’s potential neuroprotective effects could be another area of interest. Its structural similarity to known neuroprotective agents suggests it might help in the prevention or treatment of neurodegenerative disorders. Studies could focus on its ability to preserve neuronal integrity under stress conditions .
Eigenschaften
IUPAC Name |
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGCOYSIEIOSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
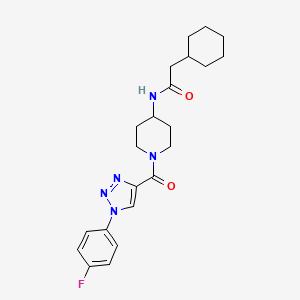
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)
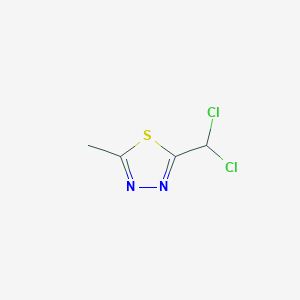

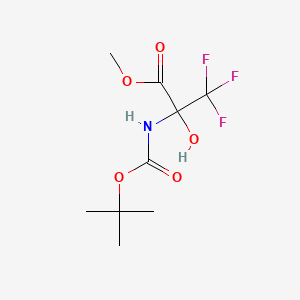
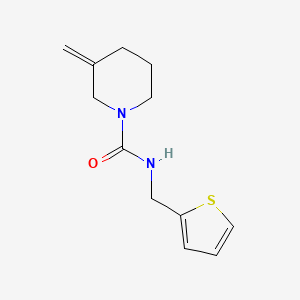
![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)
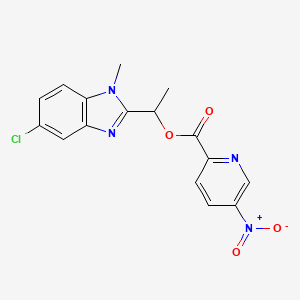
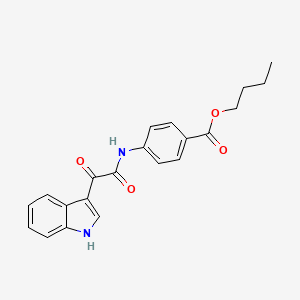
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)

